Dibutylammonium oleate

Description

Contextualization as a Multifunctional Amphiphilic Compound

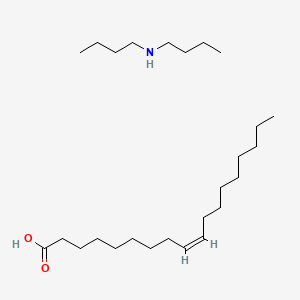

Dibutylammonium oleate (B1233923) is classified as a multifunctional amphiphilic compound due to its distinct molecular structure. The molecule consists of two primary components: the oleate anion and the dibutylammonium cation. The oleate portion, derived from oleic acid, features a long, 18-carbon hydrophobic tail and a hydrophilic carboxylate head group. The dibutylammonium cation provides the corresponding hydrophilic counterpart. This dual hydrophobic-hydrophilic nature is the defining characteristic of an amphiphile, allowing it to exhibit surfactant-like behavior and self-assemble at interfaces. uni-regensburg.de

The multifunctionality of dibutylammonium oleate is evident in its various roles in chemical systems. It functions as a protic ionic liquid (PIL), a class of ionic liquids formed by the proton transfer between a Brønsted acid and a Brønsted base. researchgate.netacs.org Furthermore, it serves as an effective stabilizer in the synthesis of nanoparticles and as a corrosion-preventive additive. researchgate.netdtic.mil Its ability to act as a surface-active agent is fundamental to its application in controlling the formation and stability of complex chemical structures. scispace.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C26H53NO2 | alfa-chemistry.com |

| Molecular Weight | 411.7 g/mol | alfa-chemistry.com |

| IUPAC Name | N-butylbutan-1-amine;(Z)-octadec-9-enoic acid | |

| Synonyms | Dibutylamine (B89481) oleate, Oleic acid compound with dibutylamine (1:1) |

| InChI Key | FJKPGTVTPYZWCM-KVVVOXFISA-N | |

Overview of its Emergence in Supramolecular and Materials Chemistry

The emergence of this compound in materials chemistry is closely linked to the advancement of nanoparticle synthesis. Researchers discovered that the choice of stabilizing agent is a critical parameter for controlling the size and, more importantly, the shape of nanocrystals during their formation. researchgate.netdokumen.pub A significant body of research has demonstrated that while stabilizers like sodium oleate tend to produce cubic iron oxide nanocrystals, the use of this compound, under similar conditions, consistently results in the growth of spherical nanocrystals. researchgate.netscispace.comresearchgate.netcapes.gov.br This discovery marked a key development, providing a reliable method for tuning nanoparticle morphology, which in turn influences their physical and chemical properties, such as magnetic hysteresis. researchgate.netacs.org

This application in materials synthesis is intrinsically tied to the principles of supramolecular chemistry, which studies chemical systems based on non-covalent interactions. rsc.orgdemokritos.gr The function of this compound as a shape-directing agent is a prime example of self-assembly, a core concept in supramolecular science. rug.nl The compound's molecules arrange themselves on the surface of a growing nanocrystal, and these non-covalent interactions guide the final morphology of the material. This ability to direct the assembly of nanoscale objects through weak intermolecular forces highlights the compound's significance at the intersection of materials and supramolecular chemistry.

Scope and Significance of Academic Research on this compound

Academic research on this compound has predominantly focused on its role in the synthesis of inorganic nanomaterials, particularly iron oxide nanoparticles. researchgate.net It is frequently employed as a stabilizer and surfactant in the thermal decomposition of organometallic precursors, such as iron oleate complexes. researchgate.netacs.org The scope of this research involves investigating how its presence, in comparison to other oleate salts, influences crystal growth mechanisms to produce nanoparticles with controlled size and shape. researchgate.netresearchgate.net While less prominent, its properties have also been noted in studies related to corrosion inhibition and as a component in protic ionic liquids for potential use in tribology. researchgate.netdtic.mil

The significance of this research is substantial. The ability to reliably synthesize nanoparticles with uniform, predictable morphologies is a major goal in materials science, as a material's shape at the nanoscale dictates its properties and suitability for advanced applications. scispace.comacs.org For instance, the magnetic properties of iron oxide nanoparticles, which are crucial for technologies like magnetic data storage and biomedical imaging, are shape-dependent. researchgate.net By using well-defined stabilizers like this compound, researchers can achieve more reproducible and predictable synthetic outcomes. acs.org These studies provide fundamental insights into how molecular-level interactions can be harnessed to construct complex, functional materials, advancing the broader fields of nanotechnology and materials engineering.

Table 2: Research Findings on Oleate Stabilizers in Iron Oxide Nanoparticle Synthesis

| Stabilizer | Cation | Resulting Nanoparticle Morphology | Typical Size Range | Source |

|---|---|---|---|---|

| Sodium Oleate | Sodium | Cubic | 7 - 23 nm | researchgate.netcapes.gov.br |

| This compound | Dibutylammonium | Spherical | ~12 nm | researchgate.netresearchgate.net |

| Oleic Acid | Proton | Spherical | ~12 nm | researchgate.net |

Properties

IUPAC Name |

N-butylbutan-1-amine;(Z)-octadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.C8H19N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-5-7-9-8-6-4-2/h9-10H,2-8,11-17H2,1H3,(H,19,20);9H,3-8H2,1-2H3/b10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKPGTVTPYZWCM-KVVVOXFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCNCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCNCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201014682 | |

| Record name | Oleic acid, compound with dibutylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7620-75-9 | |

| Record name | 9-Octadecenoic acid (9Z)-, compd. with N-butyl-1-butanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7620-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid (9Z)-, compd. with N-butyl-1-butanamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007620759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutylammonium oleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, compd. with N-butyl-1-butanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid, compound with dibutylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleic acid, compound with dibutylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Aspects of Dibutylammonium Oleate Formation

Controlled Synthesis Methodologies for Dibutylammonium Oleate (B1233923)

The creation of dibutylammonium oleate with high purity and yield relies on controlled synthetic routes, primarily through direct acid-base neutralization, followed by rigorous purification and characterization.

The most direct and common method for synthesizing this compound is through a Brønsted acid-base neutralization reaction. ebsco.com This approach involves the transfer of a proton (H⁺) from the carboxylic acid group of oleic acid to the nitrogen atom of dibutylamine (B89481). bccampus.ca

The reaction can be represented as: CH₃(CH₂)₇CH=CH(CH₂)₇COOH (Oleic Acid) + (CH₃CH₂CH₂CH₂)₂NH (Dibutylamine) ⇌ [CH₃(CH₂)₇CH=CH(CH₂)₇COO]⁻[ (CH₃CH₂CH₂CH₂)₂NH₂]⁺ (this compound)

This synthesis is typically a one-step, solvent-free process where the amine is added dropwise to the carboxylic acid, often with stirring, to manage the exothermic nature of the neutralization. researchgate.net To ensure the reaction goes to completion, a slight excess of one reactant, usually the acid, may be used to shift the equilibrium towards the product side. The reaction is often performed at a moderately elevated temperature to decrease the viscosity of the reactants and ensure a homogenous mixture. researchgate.net

Post-synthesis, the crude product contains the desired ionic liquid along with unreacted starting materials and potentially water, which can be introduced from the reactants or absorbed from the atmosphere. Achieving high purity is critical as impurities can significantly alter the physicochemical properties of the ionic liquid. Commercial grades of this compound are often available at approximately 95% purity. alfa-chemistry.com

Common purification and assessment techniques include:

Removal of Volatiles: Unreacted dibutylamine and any residual water are typically removed by placing the product under a high vacuum, sometimes with gentle heating.

Filtration: If the reaction is conducted in a solvent where the product is soluble but impurities or byproducts are not, filtration can be used as a separation step. researchgate.net

Spectroscopic Analysis: Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools to confirm the formation of the ionic salt and assess its purity. researchgate.netthermofisher.com FT-IR spectroscopy can verify the formation of the carboxylate anion (COO⁻) and the ammonium (B1175870) cation (NH₂⁺) by showing the disappearance of the carboxylic acid C=O stretch and the appearance of characteristic carboxylate and ammonium ion peaks. thermofisher.comrockymountainlabs.com NMR spectroscopy provides detailed structural information and can be used to confirm the proton transfer and ensure the absence of starting material signals. rockymountainlabs.com

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the ionic liquid from its precursors, providing a precise measure of purity. Ion-pairing agents, such as dibutylammonium acetate, are used in some reversed-phase HPLC methods. google.com

Table 1: Methodologies for Purity Assessment of Protic Ionic Liquids

| Analytical Technique | Information Provided | Purpose in this compound Analysis |

|---|---|---|

| NMR Spectroscopy | Detailed molecular structure, chemical environment of nuclei, presence of impurities. rockymountainlabs.com | Confirms proton transfer from oleic acid to dibutylamine; detects residual starting materials. |

| FT-IR Spectroscopy | Presence or absence of specific functional groups. rockymountainlabs.com | Verifies formation of the ammonium and carboxylate ions and disappearance of acid/amine reactants. |

| Karl Fischer Titration | Quantitative measurement of water content. | Determines water impurity levels, which significantly impact viscosity and conductivity. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | Assesses the thermal limits of the purified ionic liquid. |

| Elemental Analysis | Quantitative elemental composition (C, H, N, O). | Verifies the stoichiometric ratio of elements in the final product. |

Fundamental Chemical Interactions Governing this compound Synthesis

The formation of this compound is a dynamic process dictated by the principles of ionic bonding and chemical equilibrium. The final yield and purity are highly sensitive to the conditions under which the reaction is performed.

The synthesis of this compound is fundamentally an acid-base equilibrium. oregonstate.edu Oleic acid donates a proton, forming the oleate anion (the conjugate base), and dibutylamine accepts the proton, forming the dibutylammonium cation (the conjugate acid). ebsco.combccampus.ca The resulting product is a salt composed of these two ions held together by electrostatic attraction.

However, the proton transfer is not always complete. An equilibrium exists between the ionic form (the salt) and the neutral species (free acid and amine). The position of this equilibrium is influenced by the relative acidity and basicity of the components. The extent of proton transfer determines the "ionicity" of the liquid. In the case of this compound, the long alkyl chains on both the cation and anion lead to significant van der Waals interactions, which coexist with the primary ionic bonding. These combined interactions influence the compound's physical state and properties, such as its use as a surfactant in nanoparticle synthesis. unizar.esresearchgate.net

The efficiency and outcome of the synthesis are highly dependent on several key reaction parameters. Precise control over these factors is necessary to maximize yield and ensure the correct 1:1 stoichiometry of the final product. Research on similar fatty acid-based protic ionic liquids, such as triethylammonium (B8662869) oleate, provides insight into these influences. researchgate.net

Stoichiometry (Molar Ratio): The molar ratio of oleic acid to dibutylamine is a critical parameter. While a 1:1 stoichiometric ratio is theoretically required, using a slight excess of the carboxylic acid can help drive the reaction to completion and maximize the conversion of the amine, which is often more volatile and difficult to remove. researchgate.net

Temperature: Reaction temperature affects the reaction rate and equilibrium. An elevated temperature can increase the rate of proton transfer and reduce the viscosity of the mixture, ensuring better mixing. However, excessively high temperatures must be avoided to prevent potential decomposition or unwanted side reactions. For the synthesis of triethylammonium oleate, a temperature of 75°C was found to be optimal. researchgate.net

Reaction Time: Sufficient reaction time is necessary to allow the acid-base equilibrium to be reached. The optimal time depends on other factors like temperature and mixing efficiency. For similar systems, reaction times of several hours (e.g., 6-7 hours) have been shown to be effective. researchgate.net

Solvent: While the reaction can be performed neat (solvent-free), the choice of solvent can influence reaction efficiency and purification. A solvent that dissolves the ionic liquid product but not the reactants or byproducts can simplify separation. For instance, in the synthesis of related salts, ethanol (B145695) was used because it dissolved the ionic liquid product while a byproduct (KCl) precipitated and could be easily filtered off. researchgate.net

Table 2: Representative Influence of Reaction Parameters on Amine-Carboxylate Salt Synthesis (Based on [TEA][Oleate])

| Parameter | Condition Studied | Observation on Yield/Efficiency | Rationale |

|---|---|---|---|

| Acid/Amine Molar Ratio | 1.1 to 1.4 | Yield increases with a higher ratio (up to 1.3). researchgate.net | Excess acid shifts the reaction equilibrium towards product formation. researchgate.net |

| Reaction Temperature | 65°C, 75°C, 85°C | Optimal yield observed at 75°C. researchgate.net | Balances increased reaction rate against potential for side reactions or decomposition at higher temperatures. researchgate.net |

| Reaction Time | 4 to 7 hours | Yield increases with time, plateauing around 6 hours. researchgate.net | Sufficient time is needed to reach equilibrium. researchgate.net |

| Solvent | Water vs. Ethanol | Ethanol resulted in higher purity and easier workup. researchgate.net | Product is soluble in ethanol while byproducts may be insoluble, simplifying purification. researchgate.net |

Interfacial Behavior and Self Assembly Phenomena of Dibutylammonium Oleate

Molecular-Level Interactions at Interfaces

The amphiphilic character of dibutylammonium oleate (B1233923) dictates its tendency to accumulate at interfaces, such as solid-liquid, liquid-liquid, and liquid-gas boundaries. At these interfaces, the molecule orients itself to minimize the unfavorable interactions between its hydrophobic tail and the more polar phase, thereby reducing the interfacial free energy.

The adsorption of dibutylammonium oleate onto solid surfaces is a critical aspect of its function as a surface-active agent, particularly in the field of nanomaterial synthesis. Research has demonstrated its role as a stabilizer in the formation of high-quality iron oxide nanocrystals via the thermal decomposition of ferric oleate. conicet.gov.arrsc.org The mechanism of action involves the adsorption of the oleate anion onto the surface of the growing nanocrystal, with the dibutylammonium cation acting as the counterion.

The nature of the cation in oleate salts has been shown to be a determining factor in the final morphology of the nanocrystals. conicet.gov.arbac-lac.gc.ca While strong base salts like sodium oleate promote the anisotropic growth of cubic nanocrystals by selectively binding to the {100} crystal facets, this compound, much like oleic acid itself, tends to induce the formation of spherical nanocrystals. conicet.gov.arbac-lac.gc.carsc.org This suggests a less specific or non-selective adsorption mechanism on the different crystal faces of the iron oxide, leading to isotropic growth. The weaker basicity of dibutylamine (B89481) compared to sodium hydroxide (B78521) results in a different degree of dissociation and interaction at the high temperatures of synthesis, influencing the nanoparticle shape. conicet.gov.ar This control over nanoparticle morphology is fundamental, as the shape of the nanoparticles is a key parameter governing their subsequent assembly into larger superstructures. mdpi.com The adsorption process can be influenced by factors such as pH, temperature, and the concentration of the surfactant. journalssystem.comnih.gov

Table 1: Influence of Oleate Salt Stabilizer on Iron Oxide Nanocrystal Morphology

| Stabilizer Compound | Resulting Nanocrystal Shape | Typical Size Range (nm) | Reference |

|---|---|---|---|

| This compound | Spherical | ~12 | conicet.gov.arrsc.org |

| Oleic Acid | Spherical | ~12 | conicet.gov.arrsc.org |

| Sodium Oleate | Cubic | 7 - 23 | conicet.gov.ar |

| Potassium Oleate | Mixed (Cubes and Irregular) | Not Specified | rsc.org |

As a surfactant, this compound is expected to significantly influence the dynamics at liquid-liquid and liquid-gas interfaces. When introduced into a system of two immiscible liquids, such as oil and water, the amphiphilic molecules migrate to the interface. This arrangement, with the hydrophobic oleate tails penetrating the oil phase and the hydrophilic dibutylammonium heads remaining in the aqueous phase, reduces the interfacial tension. auspublishers.com.auwikipedia.org The reduction in interfacial tension is a spontaneous process that facilitates the mixing of the two phases, leading to the formation of emulsions. sapub.org

Table 2: Interfacial Properties of Related Oleic Acid-Amine Systems

| System | Interface | Observed Effect | Reference |

|---|---|---|---|

| Oleic Acid in Paraffin / Aqueous Amine Solution | Oil/Water | Dynamic reduction of interfacial tension. | researchgate.net |

| Oleic Acid / Aqueous Arginine Solution | - | Formation of self-assembled structures driven by electrostatic and hydrophobic interactions. | researchgate.net |

| Sodium Oleate / Water | Water/Air | Significant reduction in surface tension. | bohrium.com |

| Dodecylamine (B51217) / o-Xylene-Water | Oil/Water | pH-dependent interfacial tension reduction. | umich.edu |

Supramolecular Architectures and Self-Organization

In bulk solution, when the concentration of this compound surpasses a specific threshold, the individual molecules begin to spontaneously associate into larger, ordered structures. This process, known as self-assembly or self-organization, is driven by the hydrophobic effect and other non-covalent interactions, leading to the formation of various supramolecular architectures.

Above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound aggregate to form micelles. wikipedia.org In aqueous solutions, these are typically spherical structures where the hydrophobic oleate tails form a core, shielded from the water by a shell of hydrophilic dibutylammonium headgroups. In non-aqueous, non-polar solvents, reverse micelles can form, with the polar headgroups in the core and the tails extending into the solvent. rsc.org

The formation of micelles is a dynamic equilibrium process. dergipark.org.tr The CMC is a key parameter that depends on the molecular structure of the surfactant as well as on conditions like temperature and the presence of electrolytes. wikipedia.orgresearchgate.net For ionic surfactants, the balance of attractive hydrophobic forces between the tails and repulsive electrostatic forces between the headgroups determines the CMC and the size and shape of the micelles. Systems composed of fatty acids and amines are known to form a variety of aggregates, including not only micelles but also vesicles (bilayer structures enclosing a solvent), depending on factors like pH and the ratio of the components. researchgate.netrsc.orgresearchgate.net The interaction between the oleate anion and the alkylammonium cation is a combination of electrostatic attraction and hydrophobic interactions, which can lead to very low CMC values compared to conventional surfactants. conicet.gov.ar

Table 3: Critical Micelle Concentration (CMC) of Analogous Surfactant Systems

| Surfactant System | Solvent | CMC (mol/L) | Method | Reference |

|---|---|---|---|---|

| Salt of Oleic Acid and Diethylenetriamine (Salt 1) | Water | 1.94 x 10-6 | Not Specified | auspublishers.com.auauspublishers.com.au |

| Salt of Oleic Acid and Diethylenetriamine (Salt 2) | Water | 1.12 x 10-6 | Not Specified | auspublishers.com.auauspublishers.com.au |

| Sodium Oleate | Water | ~4.0 x 10-4 | Multiple | researchgate.net |

| Hexadecyltrimethylammonium Bromide (CTAB) - Sodium Oleate Mixture (1:1) | Water | ~2.0 x 10-4 | Multiple | researchgate.net |

At higher concentrations, well above the CMC, this compound and similar protic ionic liquids can form lyotropic liquid crystalline phases. These are states of matter that are intermediate between a crystalline solid and an isotropic liquid, where the molecules exhibit long-range orientational order but lack long-range positional order. The formation and type of these mesophases depend on both the concentration of the amphiphile and the temperature. umich.edu

Studies on protic ionic liquids derived from oleic acid and various ethanolamines have shown the formation of well-defined lamellar (Lα) and hexagonal (H) mesophases. acs.orgacs.org The lamellar phase consists of bilayers of the ionic liquid separated by solvent layers, analogous to the structure of cell membranes. The hexagonal phase is composed of cylindrical aggregates packed in a hexagonal array. journalssystem.comresearchgate.net It is highly probable that this compound exhibits similar behavior. The phase diagrams of these systems can be complex, showing transitions between isotropic solution, different liquid crystalline phases, and solid phases as a function of composition and temperature. sapub.orgacs.orgacs.org The ability to form these ordered, yet fluid, structures is a direct consequence of the molecular geometry and the balance of intermolecular forces within the protic ionic liquid. acs.orgacs.org

Table 4: Lyotropic Mesophases Observed in Oleic Acid-Amine Systems

| System | Observed Mesophases | Conditions | Reference |

|---|---|---|---|

| Oleic Acid + Monoethanolamine | Lamellar (Lα), Hexagonal (H) | Varies with composition and temperature | acs.orgacs.org |

| Oleic Acid + Diethanolamine | Lamellar (Lα), Hexagonal (H) | Varies with composition and temperature | acs.orgacs.org |

| General Single-Chain Amphiphiles | Micellar Cubic (I1), Hexagonal (HI), Lamellar (Lα) | Increasing concentration in water | journalssystem.comresearchgate.net |

| Gemini Surfactants in Protic Ionic Liquid (EAN) | Reverse Hexagonal (HII) | Increasing surfactant concentration | acs.org |

This compound plays a crucial role not just in the synthesis of individual nanoparticles, but also in their subsequent assembly into highly ordered, three-dimensional structures known as nanoparticle superlattices or colloidal crystals. bohrium.com The function of the compound as a surface stabilizer is paramount in this process. By adsorbing to the nanoparticle surface, the oleate ligands prevent irreversible aggregation and provide colloidal stability. mdpi.com

The morphology of the constituent nanoparticles is a primary determinant of the final superlattice structure. As discussed in section 3.1.1, the use of this compound typically yields spherical nanoparticles. conicet.gov.arrsc.org These spherical building blocks can then self-assemble, often during a controlled evaporation process, into close-packed arrangements such as face-centered cubic (FCC) or hexagonal close-packed (HCP) structures, analogous to atomic crystals. The inter-particle distance in these superlattices is controlled by the length of the capping ligand, in this case, the oleate chain. acs.org The ability to direct the formation of uniform, spherical nanoparticles makes this compound an important tool in the bottom-up fabrication of these advanced materials, which have collective properties distinct from those of the individual nanoparticles. bohrium.com

Dibutylammonium Oleate in Directed Nanomaterial Synthesis and Morphology Control

Role as a Shape-Directing Agent in Nanocrystal Growth

Dibutylammonium oleate (B1233923) plays a crucial role as a shape-directing agent in the synthesis of nanocrystals. nih.gov Its influence stems from its ability to selectively adsorb onto specific crystallographic facets of a growing nanocrystal, thereby modulating their relative growth rates. This selective binding is a key factor in determining the final morphology of the nanoparticles.

Influence on Crystal Facet Growth Rates

The morphology of a crystal is determined by the relative growth rates of its different crystallographic facets. Capping agents, such as dibutylammonium oleate, can alter these growth rates by preferentially binding to certain facets. scispace.com This selective adhesion inhibits growth on those specific planes, allowing other facets to grow at a faster rate. For instance, in the synthesis of iron oxide nanoparticles, the use of sodium or potassium oleate leads to the formation of cubic nanocrystals by selectively adhering to the {100} facets and slowing their growth. scispace.comunizar.es In contrast, when this compound is used, spherical nanoparticles are typically formed, indicating a different mode of interaction with the crystal facets. scispace.comunizar.es The cations of oleate salts, including dibutylammonium, have a significant influence on the final shape of iron oxide nanoparticles synthesized from iron(III) oleate, leading to spherical, cubic, or bipyramidal structures. nih.gov

Control over Nanocrystal Anisotropy and Isometry

The ability to control the differential growth of crystal facets allows for the production of both anisotropic (non-spherical) and isometric (spherical) nanocrystals. unizar.esuab.cat Anisotropic nanomaterials, such as nanorods, nanowires, and nanocubes, possess direction-dependent properties and a high surface-to-volume ratio, making them desirable for various applications. unizar.esuab.cat The use of this compound, often in conjunction with other surfactants or by adjusting reaction conditions, can steer the synthesis towards a desired morphology. For example, while this compound on its own tends to produce spherical iron oxide nanocrystals, further adjustments to the growth conditions can lead to the formation of {100}-bound bipyramidal nanocrystals. researchgate.net This demonstrates the nuanced control that can be achieved over nanocrystal shape by manipulating the chemical environment. researchgate.net

Mechanisms of Nanoparticle Nucleation and Growth Modulation

The formation of nanoparticles involves two fundamental stages: nucleation, the initial formation of small, stable nuclei, and subsequent growth of these nuclei into larger crystals. uab.catucl.ac.ukresearchgate.net this compound influences both of these stages through its dynamic interactions at the nanoparticle surface and its effect on the precursor species.

Ligand Dissociation and Surface Coordination Dynamics

The binding of ligands to the surface of a growing nanoparticle is a dynamic process involving association and dissociation. The strength and nature of this binding are critical in controlling nanoparticle growth. researchgate.net In the case of oleate-based systems, the dissociation of the oleate ligand from the precursor complex is a key step. researchgate.net For instance, in the synthesis of iron oxide nanowhiskers from an iron oleate complex, thermogravimetric analysis has shown that two of the three oleate ligands dissociate at a lower temperature (around 150°C), while the third, more strongly bound ligand, remains and acts as a structure-directing agent. researchgate.net The cation associated with the oleate, such as dibutylammonium, can influence the dissociation temperature and the resulting stabilizer performance. researchgate.net It is inferred from conductivity measurements that oleate salts in octadecene dissociate at temperatures above 220-230°C, creating ionic oleate species that differ in their effect on shape evolution compared to oleic acid. researchgate.net

Precursor State Evolution and Reactivity

The chemical state and reactivity of the precursor materials are significantly influenced by the presence of ligands like this compound. acs.orgmdpi.com In many syntheses, particularly for metal oxide nanoparticles, a metal-oleate complex is formed in situ or used as the direct precursor. acs.orgmdpi.com These complexes, such as the trinuclear oxo-centered iron oleate, are stabilized by the oleate ligands. mdpi.com The evolution of this precursor complex, including ligand exchange and thermal decomposition, dictates the availability of monomeric species for nanoparticle nucleation and growth. researchgate.netacs.org The concentration and nature of the oleate salt can affect the nucleation rate and the subsequent growth mechanism, which can proceed via monomeric addition or coagulation of smaller particles. researchgate.net

Applications in Advanced Inorganic Nanomaterials Synthesis

The precise control over nanoparticle morphology afforded by the use of this compound and related compounds has led to their application in the synthesis of a variety of advanced inorganic nanomaterials with tailored properties.

One of the most well-documented applications is in the synthesis of iron oxide nanoparticles. nih.govresearchgate.net By carefully selecting the oleate salt cation (e.g., sodium, potassium, or dibutylammonium), researchers can produce iron oxide nanocrystals with spherical, cubic, or even more complex bipyramidal shapes. nih.govunizar.esresearchgate.net These shape-controlled nanoparticles exhibit distinct magnetic properties. For example, while the size of the nanocrystals is related to their superparamagnetic blocking temperature, their shape influences the magnetization hysteresis properties at low temperatures. researchgate.net

Iron Oxide Nanocrystal Engineering

The synthesis of iron oxide nanocrystals (IONCs) with precise control over size and shape is crucial for their application in fields such as magnetic resonance imaging, drug delivery, and data storage. researchgate.net this compound has been identified as a key reagent in achieving this control, primarily in thermal decomposition methods involving an iron oleate precursor. researchgate.netcapes.gov.br

In the thermal decomposition of ferric oleate, various fatty acid salts can act as stabilizers, and the choice of the cation in the oleate salt significantly influences the resulting nanocrystal morphology. researchgate.netcapes.gov.br While salts like sodium oleate tend to induce the formation of cubic nanocrystals, the use of this compound, much like oleic acid itself, consistently leads to the growth of spherical nanocrystals. capes.gov.brunizar.esuab.cat This distinction is attributed to the different degrees of dissociation of these salts at high temperatures, which in turn affects their performance as stabilizers. capes.gov.brresearchgate.net

Research has shown that when this compound is used as a stabilizer in the thermal decomposition of iron oleate, spherical iron oxide nanocrystals can be produced in a size range of approximately 7 to 23 nm. researchgate.netcapes.gov.br The mechanism behind this spherical morphology is contrasted with the anisotropic growth induced by other stabilizers. For instance, sodium oleate is believed to selectively adsorb onto the {100} facets of the growing nanocrystals, which slows down the growth rate on these faces and results in a cubic shape. unizar.es In contrast, this compound does not exhibit this strong preferential binding, leading to more isotropic growth and the formation of spherical particles. unizar.esuab.cat

The synthesis typically involves heating an iron oleate complex in a high-boiling point solvent. researchgate.netacs.org The presence of this compound in the reaction mixture helps to stabilize the forming nanoparticles, preventing their aggregation and controlling their final size and shape. researchgate.netcapes.gov.br The precise outcome of the synthesis is also dependent on other reaction parameters such as the concentration of precursors, the heating rate, and the reaction temperature. nih.govacs.org

| Stabilizer | Resulting Nanocrystal Shape | Typical Size Range (nm) | Proposed Mechanism |

|---|---|---|---|

| This compound | Spherical | ~7-23 | Isotropic growth due to non-selective binding. unizar.es |

| Sodium Oleate | Cubic | ~7-23 | Anisotropic growth due to selective adhesion to {100} facets. unizar.es |

| Oleic Acid | Spherical | ~12 | Similar isotropic growth to this compound. researchgate.net |

General Principles for Other Metal Oxide Nanoparticles

The principles observed in the synthesis of iron oxide nanocrystals using this compound can be extended to the formation of other metal oxide nanoparticles. The thermal decomposition of metal-oleate complexes is a versatile method for producing a variety of metal oxide nanocrystals, including but not limited to ZnO, CuO, and Fe2O3. uenr.edu.gh

The fundamental role of this compound remains that of a stabilizer and a potential morphology-directing agent. Its effectiveness stems from the oleate anion, which can coordinate to the surface of the growing metal oxide nanoparticle, preventing uncontrolled growth and aggregation. The nature of the cation, in this case, dibutylammonium, influences the dissociation of the salt at the reaction temperature, thereby modulating the concentration and availability of the oleate stabilizer. capes.gov.br

The general mechanism involves the decomposition of a metal-oleate precursor at elevated temperatures in an organic solvent. uenr.edu.gh The choice of the metal precursor and the reaction conditions, in conjunction with the stabilizing agent, dictates the final characteristics of the nanoparticles. By carefully selecting the components, it's possible to direct the self-assembly of these nanoparticles into more complex, ordered structures like superlattices. nih.govmdpi.com

For instance, in the synthesis of various metal oxides, the use of oleate-based stabilizers, including this compound, contributes to the formation of well-defined, monodisperse nanocrystals. figshare.com The oleate ligands cap the nanoparticle surface, providing colloidal stability in nonpolar solvents. nih.gov This stabilization is crucial for subsequent applications or for the directed self-assembly into larger, functional architectures. mdpi.commpg.de

| Parameter | Function | Controlling Factors |

|---|---|---|

| Stabilization | Prevents aggregation of nanoparticles. | Concentration of this compound, reaction temperature. |

| Morphology Control | Influences the final shape of the nanoparticles (e.g., spherical). capes.gov.br | Cation of the oleate salt, interaction with specific crystal facets. unizar.es |

| Size Control | Affects the final size distribution of the nanoparticles. | Precursor to stabilizer ratio, heating rate, reaction time. nih.govacs.org |

Dibutylammonium Oleate As a Protic Ionic Liquid Component

Characteristics and Structural Features of Protic Ionic Liquids Incorporating Oleate (B1233923) Anion

Protic ionic liquids (PILs) are formed through the transfer of a proton from a Brønsted acid to a Brønsted base. wikipedia.org This straightforward formation process, often a simple mixing of the two precursors, makes them distinct from many other ionic liquids that require more complex synthesis. wikipedia.org PILs incorporating the oleate anion, such as Dibutylammonium oleate, possess an amphiphilic and asymmetric molecular structure. This structure consists of a hydrophilic head, the dibutylammonium cation, and a hydrophobic tail, the oleate anion. This dual nature is characteristic of a mesogen, a compound that can form liquid crystal phases under specific temperature and pressure conditions. acs.org

The structure of the dibutylammonium cation is characterized by a methyl group and three methylene (B1212753) groups, creating a butyl chain attached to the nitrogen atom. nih.gov The long alkyl chain of the oleate anion, in combination with the cation, contributes to the potential for these PILs to self-assemble into organized structures, such as lamellar or hexagonal lyotropic mesophases. acs.org

Rheological and Phase Behavior of this compound-Based Systems

The rheological and phase behavior of systems containing this compound are complex and influenced by factors such as temperature and composition.

Temperature-Dependent Phase Transitions

Systems containing oleate-based PILs can exhibit thermotropic behavior, forming liquid crystalline structures, such as lamellar mesophases, as a function of temperature. acs.org The phase transitions in such systems can be intricate, with phase diagrams showing multiple phases, including lyotropic mesophases and solid-liquid biphasic regions with congruent melting points. acs.org

The study of temperature-dependent phase transitions often involves techniques like Differential Scanning Calorimetry (DSC), which can confirm transition temperatures. fupress.netresearchgate.net For instance, in some systems, a transition from a ferroelectric to a paraelectric phase can be observed with changing temperature. researchgate.net While not specific to this compound, studies on other ammonium-based PILs reveal that temperature changes can induce structural and electronic phase transitions. aps.orgaps.org For example, some metal organic frameworks with ammonium (B1175870) cations show phase transitions where the ordering of the ammonium cations plays a crucial role. nih.gov

Viscosity and Flow Dynamics in Multicomponent Systems

The viscosity of this compound-based systems is a key rheological property. In multicomponent systems, the interactions between the different components significantly influence the flow dynamics. numberanalytics.comnih.gov The viscosity of ionic liquids is often governed by the alkyl chain length and unsaturation of the anion. researchgate.net

Oleic acid-based systems can exhibit non-Newtonian flow behavior, which is characterized by a viscosity that changes with the applied shear rate. acs.org This is often observed in the liquid crystal mesophase, where a yield stress may be present. acs.org The study of viscosity in these systems is crucial for understanding their behavior in various applications. harvard.edu The viscosity of multicomponent fluid systems can be complex, with the potential for the formation of emulsions and the need to consider the viscosity ratio between the different phases. aps.org

Interactions in Binary and Multicomponent Ionic Liquid Mixtures

In binary and multicomponent mixtures containing this compound, a variety of intermolecular interactions are at play. These interactions, including hydrogen bonding, van der Waals forces, and ionic interactions, dictate the physicochemical properties of the mixture. nih.govresearchgate.net

The presence of a protic hydrogen in PILs like this compound allows for significant hydrogen bonding, which is a primary differentiating factor from aprotic ionic liquids. nih.gov The interactions between the ionic liquid and other components in a mixture, such as water, can lead to the formation of aggregates and affect properties like density and conductivity. nih.gov

In multicomponent flows, the interactions between different components are governed by phenomena such as mass, momentum, and energy transfer at the interfaces. numberanalytics.com The miscibility of fatty acid-derived ionic liquids in other liquids, such as mineral oil, is facilitated by the combination of the cation's structure and the long alkyl chain of the fatty acid anion. researchgate.net The study of these interactions is often carried out by analyzing derived thermodynamic properties, such as the thermal expansion coefficient and isentropic compressibility, which can provide insights into the molecular-level organization. nih.gov

Tribological Performance and Mechanistic Studies of Dibutylammonium Oleate

Lubrication Mechanisms at the Molecular Scale

The lubricating properties of dibutylammonium oleate (B1233923) and related amine oleates are rooted in their ability to form organized structures at the interface between sliding surfaces. These structures create a protective barrier that prevents direct metal-to-metal contact, thereby reducing friction and wear.

Dibutylammonium oleate, like other ionic liquids and surfactants, functions as an organic friction modifier. frontiersin.org The oleate anion, with its long hydrocarbon chain and polar carboxylate head, plays a crucial role in surface adhesion. researchgate.netontosight.ai These molecules can self-assemble on metal surfaces to form a mono- or multi-layered boundary film. frontiersin.org The polar head of the oleate anion adsorbs onto the metal surface, while the non-polar hydrocarbon tails orient themselves away from the surface, creating a low-shear-strength film. chalmers.se This adsorbed layer acts as a protective barrier, preventing direct contact between the asperities of the sliding surfaces. chalmers.se

Studies on similar amine oleate systems have shown that the ionic nature of these compounds facilitates strong adsorption onto the rubbing surfaces. researchgate.netmdpi.com The formation of a tribochemical film, a thin protective layer formed due to the chemical reaction between the lubricant and the metal surface under tribological stress, has been observed with related compounds. researchgate.net This film is critical in providing effective lubrication, especially under boundary lubrication conditions where the bulk oil film is insufficient to separate the surfaces.

The protective film formed by this compound and its analogues is instrumental in reducing both friction and wear. The ordered layers of adsorbed molecules can be easily sheared, resulting in a low coefficient of friction. mdpi.com Research on various amine oleates has demonstrated significant reductions in both friction and wear compared to base oils alone. mdpi.comresearchgate.net

For instance, studies on (2-hydroxyethyl)ammonium oleate as a neat lubricant for copper-copper contacts showed a remarkable 94% reduction in the friction coefficient and a 98% reduction in the wear rate compared to a polyalphaolefin (PAO6) base oil. mdpi.com The effectiveness of these compounds is attributed to the formation of an easily sheared boundary layer that also functions as an anti-wear film. mdpi.com The structure of the cation in amine oleates has also been found to influence the wear reduction capability. researchgate.net

The table below presents data on the tribological performance of a related amine oleate, (2-hydroxyethyl)ammonium oleate (MO), compared to base oils.

| Lubricant | Average Friction Coefficient | Wear Rate (mm³/N·m) |

| PAO6 | ~0.95 | ~2.0 x 10⁻⁵ |

| 100N | ~0.90 | ~2.5 x 10⁻⁵ |

| MO (neat) | ~0.06 | ~4.15 x 10⁻⁷ |

This data is for (2-hydroxyethyl)ammonium oleate, a related amine oleate, and is presented for illustrative purposes. mdpi.com

Factors Influencing Tribological Performance

The effectiveness of this compound as a lubricant is not intrinsic but is influenced by several factors, including the presence of other additives and the nature of the substrate.

The tribological performance of this compound can be significantly affected by its interaction with other components in a lubricant formulation. A synergistic effect has been observed when oleic acid and an amine are used as an additive mixture in equimolar amounts at high oscillating frequencies. researchgate.net This suggests that the balance between the acidic and basic components is crucial for optimal performance.

Furthermore, the solubility of amine oleates in base oils is a critical factor for their application as additives. For example, dioctylammonium oleate has been noted for its good oil solubility. researchgate.net The combination of different ionic liquids, such as a functional protic ionic liquid with good lubrication but poor oil solubility and a common protic ionic liquid with good oil solubility, has been explored to create binary ionic liquids with both good oil solubility and excellent lubricating performance. researchgate.net This approach highlights the potential for tuning the properties of lubricant additives by creating specific mixtures.

The nature of the interacting surfaces plays a significant role in the performance of this compound. The adsorption and subsequent film formation are highly dependent on the material of the substrate. For instance, the formation of a boundary lubrication film composed of FePO4 and nitrogen has been observed on steel surfaces when using phosphate-based ionic liquids with amine cations. researchgate.net This indicates that tribochemical reactions between the additive and the substrate are key to the lubrication mechanism.

Computational and Theoretical Investigations of Dibutylammonium Oleate Systems

Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the mechanisms of surfactant aggregation, interfacial phenomena, and the thermodynamic forces driving these processes.

Detailed Research Findings:

While direct MD simulation studies exclusively focused on dibutylammonium oleate (B1233923) are not prevalent in the reviewed literature, extensive research on analogous systems, such as mixtures of sodium oleate (NaOL) and various alkylamines like dodecylamine (B51217) (DDA), offers significant insights into the expected behavior. mdpi.com Simulations show that mixtures of anionic and cationic surfactants, like the oleate anion and an alkylammonium cation, readily form aggregates in aqueous solutions. mdpi.com The primary driving forces for this self-assembly are the electrostatic interactions between the charged headgroups (the carboxylate of the oleate and the ammonium (B1175870) cation) and the hydrophobic interactions between the long alkyl tails. mdpi.com

In these mixed systems, electrostatic forces are found to be the main contributors to the enhanced aggregation compared to systems with only one type of surfactant. mdpi.com This strong interaction leads to the formation of compact aggregates. mdpi.com The solvent-accessible surface area (SASA) of the surfactant molecules significantly decreases upon aggregation, indicating that the molecules are packed tightly together, shielding their hydrophobic tails from the surrounding water. mdpi.com

Simulations of related surfactant systems at oil-water interfaces demonstrate how these molecules arrange themselves to lower the interfacial tension. mdpi.com The molecules orient with their hydrophilic heads towards the water phase and their hydrophobic tails towards the oil phase, forming a stable film. mdpi.com The density of this film at the interface is a critical parameter that influences its properties. mdpi.com For dibutylammonium oleate, MD simulations would likely show the formation of spherical or cylindrical micelles in solution, depending on concentration, with the dibutylammonium and oleate ions paired at the surface of the micelle. researchgate.net

| Simulation Parameter | Observation in Analogous Surfactant Systems | Probable Behavior of this compound |

| Driving Forces for Aggregation | Electrostatic interactions between headgroups; Hydrophobic interactions between alkyl tails. mdpi.com | Strong electrostatic attraction between dibutylammonium (R₂NH₂⁺) and oleate (R'COO⁻) ions, coupled with hydrophobic forces of the butyl and oleyl chains. |

| Aggregate Structure | Formation of compact, mixed aggregates; potential for various morphologies (e.g., spherical, cylindrical). mdpi.comresearchgate.net | Spontaneous formation of micelles or other aggregates in aqueous solution. |

| Interaction Energy | Electrostatic interactions are the dominant contributor to aggregation over van der Waals forces. mdpi.com | The ionic bond between the cation and anion would be the primary interaction, leading to stable ion pairing at interfaces. |

| Interfacial Behavior | Adsorption at oil-water or air-water interfaces with specific molecular orientation. mdpi.comarxiv.org | Adsorption at interfaces, with the ionic head oriented towards the polar phase (e.g., water) and the alkyl chains towards the non-polar phase (e.g., air, oil). |

Density Functional Theory (DFT) Studies of Ligand-Surface Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the nature of chemical bonds, surface adsorption, and the interaction between ligands and surfaces, such as those on a nanoparticle. nih.govajol.info

Detailed Research Findings:

DFT studies are critical for understanding how stabilizer ligands like oleate interact with the surfaces of nanocrystals. nih.gov The choice of cation associated with the oleate can significantly influence this interaction and, consequently, the final morphology of the synthesized nanoparticles. researchgate.netnih.gov For instance, in the synthesis of iron oxide nanocrystals, using sodium oleate as a stabilizer leads to cubic nanoparticles, whereas using this compound results in spherical nanocrystals. researchgate.net

This difference in outcome can be explained by the nature of the ligand-surface bond. DFT calculations can model the adsorption energy of the oleate ligand onto different crystallographic facets of a growing nanocrystal. nih.gov The binding of the carboxylate headgroup of the oleate to the metal atoms on the nanocrystal surface is a key factor. DFT simulations reveal that the strength and geometry of this binding can be influenced by the associated cation (e.g., Na⁺ vs. (C₄H₉)₂NH₂⁺). rsc.org

The bulky dibutylammonium cation may sterically hinder the oleate ligands from packing into a dense, ordered layer on a flat crystal facet, which is required for anisotropic growth (leading to shapes like cubes). nih.gov Instead, it promotes a more disordered ligand shell, resulting in isotropic growth and the formation of spherical particles. researchgate.net DFT can quantify the binding energies and preferred binding modes (e.g., monodentate, bidentate) of the oleate on the surface, providing a theoretical basis for these experimental observations. nih.govrsc.org Studies on other systems have shown that ligand interactions can produce strong electronic coupling, with coupling energies measurable in the hundreds of meV. nih.gov

| System Component | Role in Ligand-Surface Interaction | DFT Insights |

| Oleate Anion | The primary binding ligand. The carboxylate group coordinates to metal atoms on the nanocrystal surface. | Calculates binding energy, preferred adsorption sites (terraces, edges), and binding geometry (monodentate, bidentate). nih.govrsc.org |

| Dibutylammonium Cation | Influences the dissociation of the salt and the packing density of the oleate ligands on the surface. researchgate.netrsc.org | Models the effect of steric hindrance from the bulky cation on ligand arrangement and predicts how this impacts surface energy and particle shape. |

| Nanocrystal Surface | Provides the binding sites for the oleate ligands; different crystal facets have different atomic arrangements and energies. nih.gov | Determines the relative stability of different facets when capped with oleate ligands, explaining shape-directing effects. nih.gov |

Modeling Dissociation and Ionic Interactions in Solution

The behavior of this compound in solution is governed by its nature as an ionic liquid or salt, involving the dissociation of the dibutylammonium and oleate ions and their subsequent interactions with each other and the solvent.

Detailed Research Findings:

Computational modeling, often in conjunction with experimental data like conductivity measurements, can describe the extent of dissociation and the formation of ionic aggregates in solution. researchgate.netnih.gov For dibutylammonium-based ionic liquids with different carboxylate anions (e.g., acetate, propanoate), studies have shown that these salts form aggregates or micelles in aqueous solutions above a critical concentration. nih.gov The conductivity of the solution changes in a way that reveals this aggregation point. nih.gov

The degree of dissociation is a critical parameter. In non-polar solvents used for nanocrystal synthesis, oleate salts can exhibit different degrees of dissociation at high temperatures. researchgate.net It has been inferred from conductivity measurements that salts like sodium oleate dissociate to a greater extent than oleic acid, providing a higher concentration of ionic oleate species that can act as effective stabilizers. researchgate.net

Theoretical models can predict the ion-pairing behavior of this compound. rsc.org The strong electrostatic attraction between the ammonium cation and the carboxylate anion means they will exist predominantly as contact ion pairs in non-polar solvents. In polar solvents like water, solvent molecules will solvate the individual ions, promoting dissociation. However, the hydrophobic nature of both the dibutyl and oleyl chains will also drive the formation of larger aggregates (micelles) to minimize unfavorable interactions with water. mdpi.com DFT calculations can be used to determine the binding energy between the cation and anion of an ionic pair, which is a major factor in the salt's ability to dissociate and for its ions to act as effective surface ligands. rsc.org

| Property | Influencing Factors | Theoretical Modeling Approach |

| Dissociation | Solvent polarity, temperature, nature of the ions. researchgate.netrsc.org | DFT can calculate the ion-pair binding energy in a vacuum or with a solvent model. MD simulations can model the dissociation process dynamically. rsc.org |

| Ion Pairing | Strong electrostatic attraction between R₂NH₂⁺ and R'COO⁻. | Quantum chemical calculations can determine the geometry and stability of the ion pair. |

| Aggregation/Micellization | Surfactant concentration, hydrophobic interactions, ion-ion interactions. nih.gov | MD simulations are used to model the spontaneous self-assembly of ions into micelles and determine the critical micelle concentration (CMC). mdpi.com |

| Conductivity | Number and mobility of free ions in solution. nih.gov | While not a direct output, simulation results on ion mobility and dissociation can be correlated with experimental conductivity data. |

Advanced Spectroscopic and Characterization Techniques for Dibutylammonium Oleate Research

In-situ Structural Elucidation Techniques (e.g., SAXS, HRTEM)

In-situ structural elucidation techniques are crucial for understanding the nanoscale organization of dibutylammonium oleate (B1233923), particularly in solution or as part of a larger assembly. Small-Angle X-ray Scattering (SAXS) and High-Resolution Transmission Electron Microscopy (HRTEM) are powerful tools for this purpose.

Small-Angle X-ray Scattering (SAXS) is a non-destructive technique used to determine the size, shape, and arrangement of nanoscale structures. In the context of dibutylammonium oleate, which can act as a surfactant, SAXS can be employed to study its self-assembly into micelles, vesicles, or other liquid crystalline phases in various solvents. The scattering pattern provides information on the dimensions and morphology of these aggregates. For instance, in systems where this compound is used to stabilize nanoparticles, SAXS can reveal the thickness of the ligand shell and the inter-particle spacing.

High-Resolution Transmission Electron Microscopy (HRTEM) offers direct visualization of nanomaterials at the atomic scale. When this compound is used as a capping agent in the synthesis of nanoparticles, HRTEM can provide detailed images of the nanoparticle's crystal lattice. While direct imaging of the lighter organic ligand layer of this compound is challenging, its effect on the nanoparticle's size, shape, and dispersion is readily observable.

| Technique | Information Obtained for this compound Systems | Typical Observations |

| SAXS | Size, shape, and arrangement of self-assembled structures (e.g., micelles); thickness of ligand shells on nanoparticles. | Spherical or ellipsoidal micelle formation in solution; ordered liquid crystalline phases at higher concentrations. |

| HRTEM | Visualization of nanoparticles stabilized by this compound; provides information on nanoparticle size, shape, and crystallinity. | Monodisperse nanoparticles with a distinct spacing, indicating effective stabilization by the ligand. |

Thermal Analysis Methods (e.g., TGA, DSC)

Thermal analysis techniques are fundamental in determining the thermal stability and phase behavior of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. nih.gov For this compound, TGA can be used to determine its decomposition temperature. The analysis is typically performed under a controlled atmosphere (e.g., nitrogen or air). The resulting thermogram would show a weight loss step corresponding to the volatilization or decomposition of the compound. This provides insight into its thermal stability and the temperature range in which it is stable. Generally, TGA is a valuable tool for studying the devolatilization and combustion of materials. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. nih.gov DSC is used to detect phase transitions such as melting, crystallization, and glass transitions. nih.gov For this compound, a DSC thermogram would reveal its melting point and any other solid-state phase transitions. In studies of mixtures containing oleic acid, DSC has been used to understand complex phase diagrams. nih.gov

| Technique | Parameter Measured | Information Gained for this compound |

| TGA | Mass change vs. Temperature | Decomposition temperature, thermal stability. |

| DSC | Heat flow vs. Temperature | Melting point, crystallization temperature, enthalpy of transitions, phase behavior. |

Below is a hypothetical data table illustrating typical results from TGA and DSC analysis of this compound, based on the properties of its constituent components.

| Analysis | Parameter | Value |

| TGA | Onset of Decomposition | ~200 - 250 °C |

| DSC | Melting Point | ~50 - 70 °C |

Chromatographic and Spectroscopic Analysis of Ligand Evolution and Interactions (e.g., GC-MS, NMR, IR)

Chromatographic and spectroscopic techniques are indispensable for confirming the structure of this compound and for studying the interactions and evolution of its oleate and dibutylammonium components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, the compound would likely need to be derivatized to increase its volatility, for instance, by converting the oleic acid component into its more volatile methyl ester (FAME). mdpi.com The gas chromatogram would show the retention times of the components, and the mass spectrometer would provide their mass spectra, allowing for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR spectra would be used to characterize this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the oleate chain (e.g., the olefinic protons at ~5.3 ppm) and the dibutylammonium cation (e.g., protons adjacent to the nitrogen). chemicalbook.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, confirming the presence of the carboxylate group, the double bond in the oleate chain, and the alkyl chains of the dibutylammonium cation. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include:

Strong carboxylate (COO⁻) stretching bands, which would differ from the carboxylic acid (C=O) stretch of oleic acid (typically around 1710 cm⁻¹).

N-H stretching bands from the dibutylammonium cation.

C-H stretching bands from the alkyl chains of both the oleate and dibutylammonium moieties. nih.govresearchgate.net

A C=C stretching band for the double bond in the oleate chain.

| Technique | Information Provided | Key Features for this compound |

| GC-MS | Separation and identification of components. | Identification of the oleic acid and dibutylamine (B89481) components after appropriate sample preparation. |

| NMR | Detailed molecular structure. | Characteristic chemical shifts for protons and carbons of both the oleate and dibutylammonium ions. |

| IR | Identification of functional groups. | Presence of carboxylate, amine, and alkyl C-H stretches, confirming the ionic nature of the compound. |

Future Research Directions and Emerging Applications of Dibutylammonium Oleate in Chemical Sciences

Exploration of Novel Synthetic Routes and Derivatization

The synthesis of dibutylammonium oleate (B1233923) and its derivatives is a promising area for research, with a focus on developing more efficient, sustainable, and versatile methods. The primary synthetic route to alkylammonium carboxylates is through a straightforward acid-base neutralization reaction between the corresponding carboxylic acid (oleic acid) and amine (dibutylamine). However, future research could explore alternative and more sophisticated pathways.

One area of exploration is the use of ion exchange (metathesis) reactions. This would involve starting with a dibutylammonium salt with a different anion and exchanging it for oleate. This method could offer advantages in terms of purity and could be adapted for creating a library of related compounds with different carboxylate anions.

Furthermore, enzymatic synthesis presents a green and highly selective alternative. Lipases could potentially be used to catalyze the formation of the ammonium (B1175870) carboxylate salt under mild conditions, reducing energy consumption and minimizing byproducts.

Derivatization of dibutylammonium oleate opens up a vast chemical space for tailoring its properties for specific applications. Modifications could be targeted at either the cation or the anion. For the dibutylammonium cation, future research could involve:

Introducing functional groups: Incorporating hydroxyl, ether, or other functional groups onto the butyl chains could enhance properties like hydrophilicity, hydrogen bonding capability, and coordination with metal catalysts.

Varying alkyl chain length: Synthesizing analogues with shorter or longer alkyl chains than butyl groups would allow for fine-tuning of properties such as melting point, viscosity, and surfactant behavior.

On the oleate anion, derivatization could include:

Modifications at the double bond: The double bond in the oleate chain is a reactive site that can be functionalized through reactions like epoxidation, hydrogenation, or metathesis to create new anions with different properties.

Introducing functional groups along the alkyl chain: Similar to the cation, functional groups could be introduced along the oleate backbone to impart new functionalities.

| Potential Synthetic Route | Description | Potential Advantages |

| Acid-Base Neutralization | Direct reaction of oleic acid with dibutylamine (B89481). | Simple, high-yielding, and atom-economical. |

| Ion Exchange (Metathesis) | Reaction of a dibutylammonium salt (e.g., halide) with an oleate salt (e.g., sodium oleate). | Can lead to high purity products and allows for a modular approach to synthesis. |

| Enzymatic Synthesis | Use of enzymes like lipases to catalyze the salt formation. | Environmentally friendly, highly selective, and occurs under mild reaction conditions. |

Advanced Applications in Soft Matter and Colloidal Science

The amphiphilic nature of this compound, with its long, hydrophobic oleate tail and its charged ammonium headgroup, makes it a prime candidate for applications in soft matter and colloidal science. These materials exhibit complex self-assembly behaviors and are crucial in a wide range of industrial and technological fields mdpi.com. Future research is expected to unlock its potential in creating novel structured fluids and interfaces.

One of the most promising areas is its use as a surfactant to form micelles and vesicles in aqueous and non-aqueous media. The critical micelle concentration (CMC) and the morphology of the resulting aggregates will be dependent on factors such as temperature, concentration, and the presence of additives. These self-assembled structures could find applications in drug delivery, as nanoreactors, or in templating the synthesis of porous materials. Research into the behavior of fatty acid vesicles in the presence of surface-active ionic liquids has shown that the stability of these vesicles can be enhanced over a broader pH range ias.ac.in.

This compound could also be a highly effective stabilizer for emulsions and foams. Its ability to adsorb at oil-water or air-liquid interfaces can significantly reduce interfacial tension. This is particularly relevant for the stabilization of "Mickering emulsions," which are Pickering-like emulsions stabilized by soft microgel particles mdpi.com. The unique properties of fatty acid-derived ionic liquids can enhance the stability of such emulsions.

Furthermore, the liquid crystalline properties of long-chain ionic liquids are an exciting avenue for exploration. Depending on the conditions, this compound may form various liquid crystalline phases (e.g., lamellar, hexagonal), which have ordered structures at the molecular level but remain fluid. These materials could be used in applications such as lubricants, templates for nanomaterial synthesis, and in advanced display technologies.

| Emerging Application Area | Description | Potential Impact |

| Micelle and Vesicle Formation | Self-assembly into nano- and micro-scale aggregates in solution. | Drug delivery systems, nanoreactors, and templates for materials synthesis. |

| Emulsion and Foam Stabilization | Adsorption at fluid-fluid interfaces to stabilize dispersed systems. | Advanced formulations in food, cosmetics, and oil recovery industries. |

| Liquid Crystals | Formation of ordered, yet fluid, phases under certain conditions. | Development of advanced lubricants, structured materials, and responsive systems. |

Catalytic and Reaction Engineering Roles

Ionic liquids are increasingly being recognized for their potential to act as both solvents and catalysts in chemical reactions, offering advantages such as high thermal stability, low vapor pressure, and the ability to be recycled hidenisochema.comacs.org. This compound, as a functionalized ionic liquid, is a promising candidate for future research in catalysis and reaction engineering.

One potential application is in organocatalysis, where the ionic liquid itself participates in the catalytic cycle. The basicity of the oleate anion and the acidity of the ammonium cation could be harnessed to catalyze a range of reactions. For instance, diarylammonium salts have been shown to be effective catalysts for dehydrative esterification nih.gov. This suggests that this compound could potentially catalyze reactions such as amidations, esterifications, and condensation reactions. The direct catalytic amidation of carboxylic acids is a significant area of research where novel catalysts are sought mdpi.com.

This compound could also serve as a reaction medium that enhances the activity and selectivity of dissolved catalysts. Its ability to dissolve a wide range of organic and inorganic compounds could facilitate reactions involving reactants of different polarities. Furthermore, the use of ionic liquids can simplify catalyst recovery and reuse, a key principle of green chemistry hidenisochema.comacs.org. Research has shown that ionic liquids can be effective media for a variety of catalytic reactions, including hydrogenations and epoxidations libretexts.org.

From a reaction engineering perspective, the encapsulation of ionic liquids is an emerging field that aims to overcome mass transfer limitations associated with their viscosity rsc.org. Encapsulated this compound could be used in microreactors, allowing for precise control over reaction conditions and efficient product separation.

| Potential Catalytic Role | Description | Potential Advantages |

| Organocatalyst | The ionic liquid itself acts as the catalyst. | Avoids the need for metal catalysts, potentially leading to cleaner and more sustainable processes. |

| Reaction Medium | Serves as a solvent that can enhance catalyst performance and facilitate reactant mixing. | Improved reaction rates and selectivities, and simplified catalyst recycling. |

| Phase Transfer Catalyst | Facilitates the transfer of reactants between immiscible phases. | Enables reactions between reactants that would otherwise not come into contact. |

Sustainability and Green Chemistry Aspects in Material Design

The principles of green chemistry are increasingly guiding the design of new materials and chemical processes acs.org. This compound, being derived from renewable resources, is well-positioned to contribute to this paradigm shift. Its oleate component comes from vegetable or algae-derived oils, and the dibutylamine can potentially be sourced from bio-based feedstocks.

A key area of future research is the use of this compound as a green solvent. Unlike many traditional organic solvents, ionic liquids have negligible vapor pressure, which significantly reduces the emission of volatile organic compounds (VOCs) hidenisochema.com. This makes them a safer and more environmentally friendly alternative for a variety of chemical processes.

The development of sustainable materials from fatty acid-based ionic liquids is another exciting prospect. These ionic liquids can be used as plasticizers for biopolymers, enhancing their processability and performance. Their inherent biodegradability, which can be tuned by modifying the alkyl chains, is a significant advantage over petroleum-based additives. Fatty acid-derived ionic liquids are being explored as soft and sustainable antimicrobial agents, addressing the need for new, effective, and environmentally benign amphiphiles ananikovlab.rubohrium.com.

Furthermore, the lubricating properties of fatty acid ionic liquids are of great interest. They have the potential to be used as environmentally friendly lubricants, reducing friction and wear in mechanical systems. The oleate anion, in particular, has shown excellent tribo-performance rsc.org. The use of fatty acid-derived ionic liquids as neat lubricants or as additives can be enhanced by their ability to form adsorbed lubricant films on surfaces mdpi.com.

| Green Chemistry Aspect | Description | Contribution to Sustainability |

| Bio-based Feedstock | Derived from renewable resources like oleic acid. | Reduces reliance on fossil fuels and promotes a circular economy. |

| Green Solvent | Low volatility and potential for recyclability. | Minimizes air pollution and waste generation. |

| Biodegradable Materials | Can be designed to be biodegradable, reducing plastic pollution. | Development of environmentally benign plastics and composites. |

| Environmentally Friendly Lubricants | Offers a green alternative to conventional mineral oil-based lubricants. | Reduces environmental impact of industrial processes. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for dibutylammonium oleate, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via neutralization of oleic acid with dibutylamine. Key steps include stoichiometric mixing under inert conditions (e.g., nitrogen atmosphere) at 50–60°C, followed by solvent removal under vacuum. Purity validation requires:

- Elemental analysis (C, H, N) to confirm stoichiometry .